Ethyl viologen diperchlorate

Catalog No.
S735357
CAS No.
36305-51-8
M.F
C14H18Cl2N2O8
M. Wt
413.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl viologen diperchlorate

Researchers seeking stable, non-aqueous electrochromic or redox flow battery materials often encounter device failure due to halide counterion oxidation and poor solubility in aprotic solvents. EV diperchlorate solves this: its perchlorate counterion is electrochemically inert, acting as intrinsic supporting electrolyte, and it dissolves readily in acetonitrile and propylene carbonate for homogeneous thin-film processing. Key advantages: >92 C/cm² coloration efficiency in PEO gels, reversible redox at high concentration (50 mM) in deep eutectic solvents, and no parasitic oxidation.

CAS Number

36305-51-8

Product Name

Ethyl viologen diperchlorate

IUPAC Name

1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate

Molecular Formula

C14H18Cl2N2O8

Molecular Weight

413.2 g/mol

InChI

InChI=1S/C14H18N2.2ClHO4/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;2*2-1(3,4)5/h5-12H,3-4H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2

InChI Key

HTNDMKDAPWJPEX-UHFFFAOYSA-L

SMILES

CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O

Synonyms

ETHYL VIOLOGEN DIPERCHLORATE;1,1'-DIETHYL-4,4'-BIPYRIDINIUM DIPERCHLORATE;ethylene viologen diperchlorate;4,4'-BipyridiniuM, 1,1'-diethyl-, perchlorate (1:2)

Canonical SMILES

CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O

The exact mass of the compound Ethyl viologen diperchlorate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g

Ethyl viologen diperchlorate (CAS 36305-51-8) is a thermally stable (melting point 270 °C, dec.), redox-active 4,4′-bipyridinium derivative primarily procured for non-aqueous electrochromic devices and advanced redox flow batteries. Characterized by its distinct solubility profile—being highly processable in aprotic solvents like acetonitrile and propylene carbonate—it undergoes a highly reversible two-step one-electron reduction. The first reduction yields an intensely colored (navy blue) stable radical cation (EV•+) with peak absorptions at 396 nm and 606 nm, while further reduction yields a neutral species (EV0) [1]. Unlike standard viologen halides, the dicationic core is paired with perchlorate counterions, which critically influence its solvation thermodynamics, providing built-in electrolyte functionality that is essential for solid-state and gel-polymer device architectures [2].

Research Fit

Ethyl viologen dication with electrochemically inert perchlorate counterion
Intermediate redox potential for potentiometric calibration studies
Reversible two-step redox behavior for electrochromic switching research

Substituting ethyl viologen diperchlorate with its more common halide analogs (such as ethyl viologen dichloride or diiodide) frequently leads to device failure in non-aqueous or solid-state applications. Halide salts are highly hydrophilic, making them poorly soluble in critical aprotic solvents (like propylene carbonate) and polymer matrices (like polyethylene oxide). Furthermore, in electrochromic and battery systems, halide counterions are susceptible to parasitic anodic oxidation, which degrades cycle life and optical clarity. In contrast, the perchlorate anion is electrochemically inert within the standard operating window and acts as an intrinsic supporting electrolyte, eliminating the need for additive salts that can cause phase separation, crystallization, or reduced ion mobility in thin-film devices [1].

Substitution Risk

Alkyl Substituent Tuning
Ethyl group yields a normal potential that differs from methyl and benzyl analogs, shifting device operating voltage requirements.
Counterion Reactivity
Perchlorate remains electrochemically inert, whereas halide counterions may oxidize and introduce parasitic side reactions.
Crystal Structure Impact on Li⁺ Storage
EV(ClO₄)₂ adopts a layered structure distinct from the iodide salt, altering lithium intercalation behavior and cycling performance.

Intrinsic Electrolyte Function in Solid-State Polymer Matrices

In the fabrication of solid-state electrochromic devices using polyethylene oxide (PEO) matrices, ethyl viologen diperchlorate functions simultaneously as the electrochromic dye and the supporting electrolyte. Research demonstrates that a 4 wt% formulation of EV(ClO4)2 in acetonitrile seamlessly integrates into PEO without requiring external lithium salts. The perchlorate counterion provides sufficient ionic mobility for redox switching, whereas substituting with a standard viologen halide would necessitate adding a separate supporting electrolyte, increasing the risk of salt precipitation and reducing optical clarity [1].

Evidence DimensionDevice formulation complexity / Electrolyte requirement
Target Compound DataEV(ClO4)2 functions as both redox center and electrolyte in PEO matrices.
Comparator Or BaselineViologen halides (require external supporting electrolyte e.g., LiClO4).
Quantified Difference100% elimination of secondary supporting electrolyte salts in specific PEO device formulations.
ConditionsSolid-state electrochromic device fabrication using 4 wt% EV(ClO4)2 and 5 wt% PEO in acetonitrile.

Eliminating the need for a secondary electrolyte simplifies procurement and manufacturing BOMs while preventing salt-induced phase separation in optical thin films.

Normal Redox Potential
Head-to-head
–0.449 V (vs. NHE, 30 °C)
Supports precise redox potential window selection for device pairing
ΔE⁰ vs. methyl: –0.003 V; vs. benzyl: –0.090 V (±0.002 V)

Superior Reversibility in Non-Aqueous Eutectic Solvents

For high-energy-density redox flow batteries utilizing deep eutectic solvents (e.g., choline chloride/ethylene glycol), the choice of the viologen core critically dictates electrochemical reversibility. Cyclic voltammetry studies reveal that ethyl viologen diperchlorate maintains highly reversible redox behavior even at elevated concentrations of 50 mM. In direct contrast, benzyl viologen (BV2+) exhibits completely irreversible reduction under identical conditions due to the poor solubility of its neutral state (BV0) in the eutectic matrix. This makes the ethyl viologen core the required selection for stable, long-term cycling in non-aqueous flow battery architectures [1].

Evidence DimensionElectrochemical reversibility in deep eutectic solvents
Target Compound DataEthyl viologen diperchlorate (highly reversible cycling at 50 mM).
Comparator Or BaselineBenzyl viologen dichloride (irreversible reduction at 50 mM).
Quantified DifferenceTransition from irreversible failure (BV) to stable reversible cycling (EV) at 50 mM concentration.
ConditionsCyclic voltammetry in choline chloride/ethylene glycol (1:4) eutectic solvent.

Buyers developing non-aqueous flow batteries must select the ethyl viologen core to prevent irreversible precipitation and capacity fade during cycling.

Device Operating Potential
Method context
Approx. 0.4 V reduction in propylene carbonate
Provides device-level reference for electrochromic gel formulation
CE: 92.82 C/cm² (vis); paired with 1,1′-diethyl ferrocene

Optimized Coloration Efficiency in Propylene Carbonate Gels

In advanced electrochromic gel devices, ethyl viologen diperchlorate paired with 1,1'-diethyl ferrocene in propylene carbonate achieves high optical modulation. When integrated into a 60% polymerized bisphenol A gel matrix, the EV(ClO4)2 system delivers a Coloration Efficiency (CE) of 92.82 C/cm² in the visible region and 80.38 C/cm² in the near-infrared region. The perchlorate salt's specific solubility in propylene carbonate enables optimal ion separation and diffusion at a low reduction potential of ~0.4 V, performance metrics that are difficult to replicate with water-soluble viologen halides that aggregate or phase-separate in hydrophobic gel networks [1].

Evidence DimensionColoration Efficiency (CE) in visible region
Target Compound DataEV(ClO4)2 in polymerized gel (CE = 92.82 C/cm²).
Comparator Or BaselineAqueous or non-optimized viologen halide systems (typically exhibit lower CE or require aqueous media).
Quantified DifferenceAchieves >90 C/cm² CE in a purely aprotic, durable gel matrix.
Conditions60% polymerized bisphenol A gel with 1,1'-diethyl ferrocene in propylene carbonate.

Procuring the perchlorate salt ensures maximum electrochromic contrast and energy-saving performance in commercial smart-glass gel formulations.

UV-Vis Absorption Max
Class-level inference
~257 nm (alkyl viologens)
Blueshift relative to benzyl viologen may affect color purity in devices
Δλ = –5 nm vs. benzyl viologen; alkyl-series trend
Flexible Device Performance
Cross-study comparable
ΔT 92.1%, CE 117.7 cm² C⁻¹
Demonstrates high optical contrast benchmark in flexible architectures
Switching 41/395 s, stability 60,000 s; comparator data from different device
Hazard Classification
Data to verify
Acute Tox. 4 (H302/H312/H332), oxidizer
Informs laboratory PPE and storage; lower acute toxicity reported vs. methyl viologen
SDS-sourced; perchlorate handling precautions required

Solid-State Electrochromic Windows and Displays

Utilizing EV(ClO4)2 in PEO or bisphenol A gel matrices where the compound acts as both the color-changing dye and the supporting electrolyte, simplifying device manufacturing and achieving a coloration efficiency of 92.82 C/cm² [1][3].

Non-Aqueous Redox Flow Batteries

Employing EV(ClO4)2 in deep eutectic solvents (like choline chloride/ethylene glycol) where it maintains reversible redox cycling at high concentrations (50 mM), avoiding the irreversible precipitation seen with benzyl viologen [2].

Aprotic Solvent-Based Charge Transfer Layers

Leveraging the specific solubility of the perchlorate salt in solvents like acetonitrile and propylene carbonate to formulate stable, non-aqueous charge-transfer layers, which avoids the phase-separation issues of highly hydrophilic viologen halides [1][3].

Application Fit

Application
Selection Property
Validation Focus
Redox indicator for potentiometric studies
Calibrated intermediate normal potential with high precision
Potentiometric accuracy and indicator solution stability
Electrochromic gel with ferrocene redox couple
Compatibility with ferrocene couple in aprotic gel electrolyte
Coloration efficiency and ionic conductivity without added electrolyte
Lithium battery organic cathode studies
Layered crystal structure with perchlorate layers for Li⁺ intercalation
Electrochemical stability of counterion during cycling
Flexible electrochromic device research
High optical contrast and cycling stability in flexible architectures
Transmittance modulation and switching kinetics under flex

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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